n-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide
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Overview
Description
N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide is a chemical compound with the molecular formula C10H15N3O4S and a molecular weight of 273.3088 g/mol . This compound is characterized by the presence of a nitrophenyl group, an aminoethyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
Scientific Research Applications
N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the aminoethyl and methanesulfonamide groups can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-((2-Nitrophenyl)methyl)amino)ethyl)methanesulfonamide
- N-(2-((2-Nitrophenyl)ethyl)amino)ethyl)methanesulfonamide
Uniqueness
N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
Molecular Formula |
C9H13N3O4S |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
N-[2-(2-nitroanilino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C9H13N3O4S/c1-17(15,16)11-7-6-10-8-4-2-3-5-9(8)12(13)14/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
HPNDTXOGSGLBEE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCNC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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